molecular formula C7H5BrClNO B1294094 1-(5-Bromo-2-chloropyridin-3-yl)ethanone CAS No. 886365-47-5

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Cat. No. B1294094
M. Wt: 234.48 g/mol
InChI Key: SQKOULMBBLJIKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can be adapted for the synthesis of "1-(5-Bromo-2-chloropyridin-3-yl)ethanone". For instance, the synthesis of enantiomerically pure diarylethanes starting from a related methanone compound was achieved through a 7-step procedure, including resolution by crystallization and absolute configuration determination by X-ray diffraction . This suggests that a similar approach could be employed for the synthesis of the target compound, potentially involving the use of starting materials with the desired bromo and chloro substitutions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(5-Bromo-2-chloropyridin-3-yl)ethanone" has been studied using various computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction . These studies provide information on the optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis, which are crucial for understanding the reactivity and stability of the molecule. The molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge, which are important for predicting sites of electrophilic and nucleophilic attack .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been explored through their ability to form stable complexes with biological targets, as indicated by molecular docking studies . These studies suggest potential inhibitory activity against various proteins, implying that "1-(5-Bromo-2-chloropyridin-3-yl)ethanone" could also exhibit similar reactivity patterns, which could be explored for pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational spectra, geometrical parameters, and nonlinear optical properties, have been thoroughly investigated . These properties are influenced by the molecular structure and the distribution of electron density within the molecule. The presence of bromo and chloro substituents can significantly affect these properties, and thus, a detailed analysis of "1-(5-Bromo-2-chloropyridin-3-yl)ethanone" would likely reveal unique characteristics pertinent to its potential applications in materials science or as a pharmaceutical intermediate.

Safety And Hazards

“1-(5-Bromo-2-chloropyridin-3-yl)ethanone” is harmful by inhalation, in contact with skin, and if swallowed . It may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate personal protective measures such as gloves, goggles, and protective clothing should be worn when handling this compound .

properties

IUPAC Name

1-(5-bromo-2-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKOULMBBLJIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649636
Record name 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

CAS RN

886365-47-5
Record name 1-(5-Bromo-2-chloro-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting material 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide (5.0 g, 17.89 mmol) was charged into a 250 ml round bottom flask and the flask was chilled to −78° C. Methyl magnesium bromide 96.5 ml, 19.68 mmol) in 5 ml THF was added dropwise via addition funnel. The resulting mixture was allowed to stir for 3 hours at −78° C. After removing the THF solvent via rotatory evaporation under reduced pressure, the reaction mixture was partitioned between ethylacetate and saturated aqueous sodium bicarbonate. After removing the ethylacetate, the resulting crude product was subject to a silica gel column with 20% ethylacetate in hexane. The resulting product (2.28 g, y=54.3%) was used for the following step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
96.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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